An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate. In the absence of direct experimental spectra in publicly accessible literature, this document leverages data from structurally analogous diazaspiro[5.5]undecane derivatives and fundamental NMR principles to offer a robust predictive framework. This guide is intended to assist researchers in the structural elucidation and characterization of this and related spirocyclic compounds, which are recognized as privileged structures in medicinal chemistry. Detailed experimental protocols for NMR data acquisition and an exploration of the underlying principles of spectral interpretation are also presented.
Introduction: The Significance of Diazaspiro[5.5]undecanes in Medicinal Chemistry
Spirocyclic scaffolds, particularly diazaspiro[5.5]undecanes, are of significant interest in drug discovery due to their conformational rigidity and three-dimensional topology, which allows for precise presentation of substituents for interaction with biological targets.[1] Analogs of this scaffold have been investigated for a range of therapeutic applications, including as CCR5 antagonists for antiviral therapies and as modulators of various central nervous system receptors.[1] The specific compound, Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, incorporates a benzyl carbamate protecting group, a common moiety in synthetic chemistry, and a lactam ring, adding to its structural complexity and potential for diverse chemical interactions.
Given the importance of unambiguous structural confirmation in chemical and pharmaceutical research, NMR spectroscopy stands as an indispensable analytical technique.[2][3] This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, offering a valuable resource for its synthesis and characterization.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate. These predictions are derived from the analysis of structurally similar compounds and established chemical shift ranges for the constituent functional groups.[1][4][5]
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.30 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.15 | Singlet | 2H | Benzylic protons (-O-CH₂-Ph) |
| ~3.40 - 3.60 | Multiplet | 4H | Axial and equatorial protons on C3 and C5 |
| ~3.20 - 3.40 | Multiplet | 2H | Protons on C8 and C10 adjacent to N9 |
| ~2.40 - 2.60 | Multiplet | 2H | Protons on C7 and C11 adjacent to C6 |
| ~1.50 - 1.80 | Multiplet | 4H | Protons on C7, C11 and C8, C10 |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (lactam) |
| ~155 | C=O (carbamate) |
| ~136 | Quaternary aromatic carbon (C₆H₅) |
| ~128.5 | Aromatic CH (C₆H₅) |
| ~128.0 | Aromatic CH (C₆H₅) |
| ~67 | Benzylic carbon (-O-CH₂-Ph) |
| ~50 | Spiro carbon (C6) |
| ~45 | Piperidine ring carbons adjacent to N9 |
| ~40 | Lactam ring carbons adjacent to N1 |
| ~35 | Piperidine ring carbon C8/C10 |
| ~25 | Piperidine ring carbon C7/C11 |
Structural Elucidation: A Deeper Dive into the Predicted Spectra
The predicted chemical shifts are based on the electronic environment of each nucleus. The following sections provide a rationale for the predicted values based on the key structural features of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate.
The Benzyl Carbamate Moiety
The benzyl group will exhibit characteristic signals in both the ¹H and ¹³C NMR spectra. The five aromatic protons are expected to appear as a multiplet in the range of 7.30-7.40 ppm.[6][7] The benzylic methylene protons (-O-CH₂-Ph) are anticipated to resonate as a singlet around 5.15 ppm due to the deshielding effect of the adjacent oxygen and aromatic ring.[7] In the ¹³C spectrum, the aromatic carbons will appear between 128-136 ppm, and the benzylic carbon will be found further downfield around 67 ppm.[6]
The Spirocyclic Core: Piperidine and Lactam Rings
The diazaspiro[5.5]undecane core presents a more complex spectral region due to the overlapping signals of the methylene protons in the two rings.
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Piperidine Ring: The protons on the carbons adjacent to the carbamate nitrogen (C8 and C10) are expected to be deshielded and appear in the 3.20-3.40 ppm range. The remaining methylene protons (C7 and C11) will likely resonate at higher fields, between 1.50 and 2.60 ppm.
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Lactam Ring: The methylene protons adjacent to the lactam nitrogen (C3 and C5) will be deshielded and are predicted to appear in the 3.40-3.60 ppm range. The carbonyl carbon of the lactam will give a characteristic signal in the ¹³C NMR spectrum around 170 ppm.[1]
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Spirocenter: The spiro carbon (C6) is a quaternary carbon and will therefore only be visible in the ¹³C NMR spectrum, with a predicted chemical shift of around 50 ppm.[1]
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR data for structural elucidation, a standardized experimental protocol is crucial. The following section outlines a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra for compounds such as Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate.
Sample Preparation
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Compound Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
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Mass Determination: Accurately weigh approximately 5-10 mg of the compound.
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Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][4] The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.[2][8]
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer:[1]
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of the ¹³C isotope.
Visualization of Molecular Structure and Experimental Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular Structure of the Target Compound.
Caption: NMR Experimental Workflow.
Conclusion
While direct experimental NMR data for Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is not currently available in the public domain, this in-depth technical guide provides a robust, predictive analysis of its ¹H and ¹³C NMR spectra. By leveraging data from structurally related compounds and adhering to fundamental NMR principles, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar diazaspirocyclic scaffolds. The detailed experimental protocols further enhance its utility as a practical guide for obtaining high-quality NMR data.
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4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro - MDPI. [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. [Link]
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1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. [Link]
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